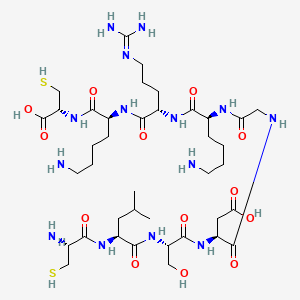

L-Cysteine, L-cysteinyl-L-leucyl-L-seryl-L-|A-aspartylglycyl-L-lysyl-L-arginyl-L-lysyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lysergic acid diethylamide is a potent hallucinogenic drug first synthesized by Swiss chemist Albert Hofmann in 1938. It is derived from ergot alkaloids, which are compounds produced by the ergot fungus that infects rye and other grains . Lysergic acid diethylamide gained prominence in the 1960s counterculture movement and has been the subject of extensive scientific research due to its profound effects on perception, mood, and cognition .

准备方法

Lysergic acid diethylamide is synthesized from lysergic acid, which is obtained from ergot alkaloids. The synthesis involves several steps:

Isolation of Lysergic Acid: Lysergic acid is isolated from ergot alkaloids through hydrolysis.

Formation of Lysergic Acid Amides: Lysergic acid is then converted into lysergic acid amides by reacting it with diethylamine.

Purification: The resulting compound is purified through crystallization and other techniques to obtain pure lysergic acid diethylamide

化学反应分析

Lysergic acid diethylamide undergoes various chemical reactions, including:

Oxidation: Lysergic acid diethylamide can be oxidized to form lysergic acid hydroxyethylamide.

Reduction: Reduction of lysergic acid diethylamide can yield lysergic acid diethylamide alcohol.

Substitution: Substitution reactions can occur at different positions on the lysergic acid diethylamide molecule, leading to the formation of various analogs

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Lysergic acid diethylamide has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:

Psychiatry: Lysergic acid diethylamide has been investigated for its potential to treat conditions such as depression, anxiety, and post-traumatic stress disorder. .

Neuroscience: Research has shown that lysergic acid diethylamide affects brain connectivity and alters the activity of various brain regions.

作用机制

Lysergic acid diethylamide exerts its effects primarily by interacting with the serotonin system in the brain. It binds to and activates the 5-hydroxytryptamine subtype 2 receptor (5-HT2A), which leads to altered perception and cognition . Additionally, lysergic acid diethylamide affects other neurotransmitter systems, including dopamine and glutamate, contributing to its complex effects on the brain .

相似化合物的比较

Lysergic acid diethylamide is part of a broader class of compounds known as serotonergic psychedelics. Some similar compounds include:

Psilocybin: Found in certain mushrooms, psilocybin is converted to psilocin in the body and also acts on the 5-HT2A receptor.

Dimethyltryptamine (DMT): A naturally occurring psychedelic found in various plants, DMT has a rapid onset and short duration of action compared to lysergic acid diethylamide.

Mescaline: Derived from the peyote cactus, mescaline produces similar hallucinogenic effects but has a different chemical structure.

Lysergic acid diethylamide is unique in its potency and the duration of its effects, which can last up to 12 hours or more .

属性

分子式 |

C39H72N14O13S2 |

|---|---|

分子量 |

1009.2 g/mol |

IUPAC 名称 |

(3S)-4-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C39H72N14O13S2/c1-20(2)14-25(50-31(58)21(42)18-67)36(63)52-27(17-54)37(64)51-26(15-30(56)57)32(59)46-16-29(55)47-22(8-3-5-11-40)33(60)49-24(10-7-13-45-39(43)44)34(61)48-23(9-4-6-12-41)35(62)53-28(19-68)38(65)66/h20-28,54,67-68H,3-19,40-42H2,1-2H3,(H,46,59)(H,47,55)(H,48,61)(H,49,60)(H,50,58)(H,51,64)(H,52,63)(H,53,62)(H,56,57)(H,65,66)(H4,43,44,45)/t21-,22-,23-,24-,25-,26-,27-,28-/m0/s1 |

InChI 键 |

FLBBAUMDGIJEEC-VXBMVYAYSA-N |

手性 SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)N |

规范 SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)O)NC(=O)C(CS)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。